molecular formula C23H27N5O2S B4066887 N-{1-[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide

N-{1-[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide

Cat. No. B4066887
M. Wt: 437.6 g/mol
InChI Key: GMKTUPHAAHQFCI-UHFFFAOYSA-N
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Description

N-{1-[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide is a useful research compound. Its molecular formula is C23H27N5O2S and its molecular weight is 437.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 437.18854629 g/mol and the complexity rating of the compound is 603. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Approaches and Characterization: Research highlights the synthesis and characterization of triazole derivatives, including those with specific substituents that offer insights into molecular interactions, spectroscopic characterization, and X-ray analysis. These studies focus on synthesizing derivatives with various functional groups and analyzing their structure and properties through spectral analysis and X-ray structural analysis (Ahmed et al., 2020; Aly et al., 2017).

Antimicrobial Screening

  • Antimicrobial Properties: Some compounds have been synthesized and tested for antimicrobial properties. The focus is on evaluating their effectiveness against various bacterial and fungal strains, highlighting the potential for therapeutic applications in treating microbial diseases (Desai et al., 2013).

Molecular Interactions and Properties

  • Molecular Interactions: Studies explore the interactions of synthesized compounds at the molecular level, including π-hole tetrel bonding interactions, which are critical for understanding the compound's behavior in various chemical environments. These insights are vital for designing compounds with specific properties and interactions (Ahmed et al., 2020).

Reactivity and Applications

  • Reactivity and Synthetic Applications: The reactivity of certain benzamide derivatives with other chemical entities provides valuable information on synthesizing new compounds with potential biological or material applications. This includes studies on cyclization reactions and the synthesis of heterocyclic compounds, which are crucial for developing new drugs or materials with specific properties (Mukaiyama & Yamaguchi, 1966).

properties

IUPAC Name

N-[1-[5-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2S/c1-14-9-11-18(12-10-14)22(30)24-17(4)21-26-27-23(28(21)5)31-13-19(29)25-20-15(2)7-6-8-16(20)3/h6-12,17H,13H2,1-5H3,(H,24,30)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMKTUPHAAHQFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C)C2=NN=C(N2C)SCC(=O)NC3=C(C=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{1-[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-{1-[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-{1-[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide
Reactant of Route 4
Reactant of Route 4
N-{1-[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide
Reactant of Route 5
Reactant of Route 5
N-{1-[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide
Reactant of Route 6
Reactant of Route 6
N-{1-[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide

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